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molecular formula C13H26N4 B1244295 2-(4,5-dihydro-1H-imidazol-2-yl)-1,4-di(propan-2-yl)piperazine

2-(4,5-dihydro-1H-imidazol-2-yl)-1,4-di(propan-2-yl)piperazine

Cat. No. B1244295
M. Wt: 238.37 g/mol
InChI Key: UBLHYKNVKKEDSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05492912

Procedure details

Reacting 2-ethoxycarbonylpiperazine with 2,2 aquivalents of isopropyl bromide in the same conditions as for example 21, and treating the obtained product in the same conditions as for example 1, step d, the desired product is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
35%

Identifiers

REACTION_CXSMILES
C(O[C:4]([CH:6]1[CH2:11][NH:10][CH2:9][CH2:8][NH:7]1)=O)C.[CH:12](Br)([CH3:14])[CH3:13]>>[CH:12]([N:7]1[CH2:8][CH2:9][N:10]([CH:6]([CH3:11])[CH3:4])[CH2:11][CH:6]1[C:4]1[NH:7][CH2:8][CH2:9][N:10]=1)([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1NCCNC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treating the obtained product in the same conditions as for example 1, step d

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1C(CN(CC1)C(C)C)C=1NCCN1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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